methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate
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Overview
Description
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate is an organic compound with the molecular formula C₅H₈Br₂O₂ and a molecular weight of 259.92 g/mol . It is a colorless to light yellow liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of two bromine atoms, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate can be synthesized through the bromination of methyl 2-methylpropanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Nucleophilic Substitution: The major products include substituted esters, nitriles, and amines.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products include carboxylic acids and alcohols.
Scientific Research Applications
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate can be compared with similar compounds such as:
- Methyl 3-bromopropionate
- Methyl 2-bromopropionate
- 2-Bromo-2-methylpropionic acid
- Ethyl α-bromoisobutyrate
These compounds share similar reactivity due to the presence of bromine atoms but differ in their molecular structures and specific applications. This compound is unique due to its two bromine atoms on adjacent carbon atoms, which provides distinct reactivity and synthetic utility .
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJUEMGOBJZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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